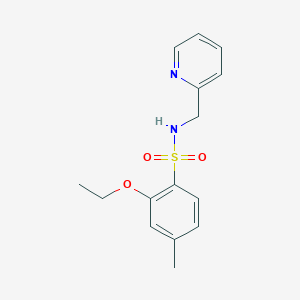![molecular formula C18H24N2O4 B4446137 methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4446137.png)
methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate
Descripción general
Descripción
Methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAC belongs to the class of piperidinecarboxylate derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine and serotonin. methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2 and LOX enzymes. methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate in lab experiments is its high potency and specificity. methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has been found to exhibit a high degree of selectivity for its target enzymes, which makes it an ideal candidate for studying their activity in vitro. However, one of the limitations of using methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate is its potential toxicity. methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate. One area of interest is the development of more potent and selective analogs of methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate for use in therapeutic applications. Another area of interest is the study of the molecular mechanisms underlying the antitumor and neuroprotective effects of methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate. Additionally, the potential use of methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate in the treatment of other neurodegenerative disorders such as Parkinson's disease warrants further investigation.
Aplicaciones Científicas De Investigación
Methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 1-(4-morpholin-4-ylbenzoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-23-18(22)15-6-8-20(9-7-15)17(21)14-2-4-16(5-3-14)19-10-12-24-13-11-19/h2-5,15H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHKSIYYFGFYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4446056.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4446064.png)
![N-[3-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4446066.png)

![7-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446079.png)
![1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4446093.png)

![5-oxo-3-phenyl-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446106.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4446108.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B4446117.png)

![N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4446156.png)
![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4446158.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4446161.png)